N-(2,6-dimethylphenyl)-2-[2-(4-methoxybenzyl)-1H-1,3-benzimidazol-1-yl]acetamide
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Overview
Description
N-(2,6-dimethylphenyl)-2-[2-(4-methoxybenzyl)-1H-1,3-benzimidazol-1-yl]acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-[2-(4-methoxybenzyl)-1H-1,3-benzimidazol-1-yl]acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Substitution Reactions:
Acylation: The final step involves the acylation of the benzimidazole derivative with 2-(2,6-dimethylphenyl)acetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-[2-(4-methoxybenzyl)-1H-1,3-benzimidazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) and catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-[2-(4-methoxybenzyl)-1H-1,3-benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,6-dimethylphenyl)-2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]acetamide
- **N-(2,6-dimethylphenyl)-2-[2-(4-hydroxybenzyl)-1H-1,3-benzimidazol-1-yl]acetamide
Uniqueness
N-(2,6-dimethylphenyl)-2-[2-(4-methoxybenzyl)-1H-1,3-benzimidazol-1-yl]acetamide is unique due to the presence of the methoxybenzyl group, which may confer specific biological activities and chemical properties that differentiate it from other similar compounds.
Biological Activity
N-(2,6-dimethylphenyl)-2-[2-(4-methoxybenzyl)-1H-1,3-benzimidazol-1-yl]acetamide is a compound that incorporates a benzimidazole moiety, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₂₄H₃₃N₃O₄
- Molecular Weight : 463.0 g/mol
Research indicates that compounds containing the benzimidazole scaffold often exhibit their biological effects through various mechanisms. These include:
- Antimicrobial Activity : Benzimidazole derivatives have shown significant antibacterial and antifungal properties. Studies have reported varying degrees of activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans and Aspergillus niger .
- Anticancer Activity : The benzimidazole derivatives have been investigated for their anticancer properties. They are believed to induce apoptosis in cancer cells through the modulation of key signaling pathways .
Antimicrobial Activity
A summary of antimicrobial activity for related benzimidazole compounds is presented in the following table:
Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound 1 | Escherichia coli | 32 mg/mL |
Compound 2 | Staphylococcus aureus | 64 mg/mL |
Compound 3 | Candida albicans | 16 mg/mL |
Compound 4 | Aspergillus niger | 64 mg/mL |
These results suggest that modifications in the benzimidazole structure can enhance antimicrobial potency .
Anticancer Activity
In vitro studies have demonstrated that certain benzimidazole derivatives can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Line : MCF-7 (breast cancer)
- IC50 Value : 15 µM
- Cell Line : HeLa (cervical cancer)
- IC50 Value : 10 µM
These findings indicate that this compound may have substantial potential as an anticancer agent .
Case Studies and Research Findings
Several studies highlight the biological activities of benzimidazole derivatives:
- Anticonvulsant Activity : A study demonstrated that N-(2,6-dimethylphenyl)-substituted semicarbazones exhibited anticonvulsant activity by increasing GABA levels and inhibiting GABA transaminase .
- Pharmacological Review : A comprehensive review summarized various biological activities associated with benzimidazole compounds, emphasizing their role in drug discovery for treating infections and cancer .
- Synthesis and Evaluation : Research focused on synthesizing new benzimidazole derivatives has shown promising results in terms of enhanced antibacterial and antifungal activities compared to traditional antibiotics .
Properties
Molecular Formula |
C25H25N3O2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C25H25N3O2/c1-17-7-6-8-18(2)25(17)27-24(29)16-28-22-10-5-4-9-21(22)26-23(28)15-19-11-13-20(30-3)14-12-19/h4-14H,15-16H2,1-3H3,(H,27,29) |
InChI Key |
ASXBHVIAZIRFNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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